molecular formula C26H25N3O3S B2609132 N-(3,4-Dimethoxyphenyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide CAS No. 865657-47-2

N-(3,4-Dimethoxyphenyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide

Cat. No.: B2609132
CAS No.: 865657-47-2
M. Wt: 459.56
InChI Key: WPUKICMTPQCRIT-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dimethoxyphenyl group, an imidazole ring, and a sulfanylacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazole ring and the dimethoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires advanced equipment and techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-Dimethoxyphenyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-17-9-11-18(12-10-17)24-26(29-25(28-24)19-7-5-4-6-8-19)33-16-23(30)27-20-13-14-21(31-2)22(15-20)32-3/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUKICMTPQCRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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